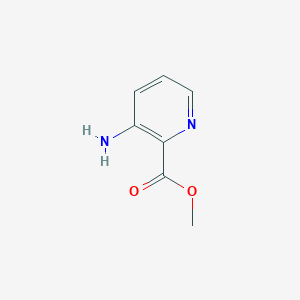

Methyl 3-aminopicolinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-aminopyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKTYFNLRUWQFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432492 |

Source

|

| Record name | Methyl 3-aminopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36052-27-4 |

Source

|

| Record name | 2-Pyridinecarboxylic acid, 3-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36052-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-aminopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-aminopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-aminopicolinate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-aminopicolinate, a substituted pyridine derivative, has emerged as a critical scaffold and versatile intermediate in the landscape of medicinal chemistry. Its unique electronic and structural characteristics, featuring a pyridine ring substituted with both an amino group and a methyl ester, provide a rich platform for the synthesis of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of this compound, from its fundamental physicochemical properties and synthesis to its reactivity and pivotal role in the development of novel therapeutics. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights, providing a self-validating framework for its application in contemporary drug discovery programs.

Core Compound Identification and Properties

CAS Number: 36052-27-4[1]

Molecular Formula: C₇H₈N₂O₂[1]

Synonyms: Methyl 3-amino-2-pyridinecarboxylate

This section delineates the essential physicochemical properties of this compound, which are foundational to its handling, characterization, and application in synthetic workflows.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems and reaction conditions.

| Property | Value | Source(s) |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | White to yellow to brown or gray solid/crystal - powder | [2][3] |

| Melting Point | 139-146 °C | [4] |

| Boiling Point | 317.3 °C at 760 mmHg | [4] |

| Solubility | Soluble in water.[1] Solubility in organic solvents such as methanol, ethanol, DMSO, and dichloromethane is generally expected due to its functional groups, though specific quantitative data is not readily available in public literature. | |

| Purity | Typically ≥97% from commercial suppliers. | [4] |

Spectroscopic Profile

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants dictated by the substitution pattern. The amine protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. The methyl ester protons will present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct resonances. The carbonyl carbon of the ester will be the most downfield signal (typically >165 ppm). The aromatic carbons will resonate in the approximate range of 110-160 ppm. The methyl carbon of the ester will appear in the upfield region, generally around 50-55 ppm.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would include:

-

N-H stretching: Asymmetric and symmetric stretches for the primary amine, typically appearing in the 3300-3500 cm⁻¹ region.[5]

-

C=O stretching: A strong absorption band for the ester carbonyl group, expected around 1700-1730 cm⁻¹.

-

C=C and C=N stretching: Absorptions characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

C-N stretching: Typically observed in the 1250-1350 cm⁻¹ range.

-

C-O stretching: For the ester linkage, usually found between 1000 and 1300 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 152. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, M-31) or the carbomethoxy group (-COOCH₃, M-59). Alpha-cleavage adjacent to the amine group is also a common fragmentation pathway for amines.[6]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a building block.

Synthetic Protocol: Esterification of 3-Aminopicolinic Acid

A common and direct method for the preparation of this compound is the esterification of 3-aminopicolinic acid. This reaction is typically acid-catalyzed.

Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: 3-Aminopicolinic acid is suspended in an excess of methanol, which serves as both the solvent and the esterifying agent.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added to the mixture.[7] The use of thionyl chloride has the advantage of producing gaseous byproducts (SO₂ and HCl), which can be readily removed.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to drive the esterification to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is typically removed under reduced pressure. The residue is then carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[7]

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups: the primary aromatic amine, the methyl ester, and the pyridine ring. This trifunctional nature allows for a diverse range of subsequent chemical transformations.

Logical Relationship of Reactive Sites

Caption: Key reactive sites and potential transformations of this compound.

-

Reactions at the Amino Group: The primary amino group is nucleophilic and can readily undergo a variety of reactions.

-

Acylation/Sulfonylation: It can be acylated with acid chlorides or anhydrides to form amides, or with sulfonyl chlorides to form sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of this position, which is often crucial for tuning biological activity.

-

Alkylation: The amine can be alkylated, although selectivity for mono-alkylation can be challenging and may require specific strategies like reductive amination or the use of protecting groups.[8]

-

Diazotization (Sandmeyer Reaction): The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens, cyano, and hydroxyl groups, via the Sandmeyer reaction.[9][10][11]

-

-

Reactions at the Ester Group:

-

Amidation: The methyl ester can be converted to an amide by reaction with ammonia or a primary/secondary amine, often at elevated temperatures or with catalysis. This transformation is a common strategy in drug design to introduce new points of interaction with biological targets.

-

Hydrolysis: The ester can be saponified under basic conditions to yield the corresponding carboxylic acid, 3-aminopicolinic acid. This acid can then be coupled with amines using standard peptide coupling reagents to form amides.

-

-

Reactions on the Pyridine Ring: The pyridine ring is electron-deficient, and the directing effects of the amino and ester groups influence the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a strong activating, ortho-, para-director, while the ester is a deactivating, meta-director. The interplay of these effects will determine the outcome of reactions such as halogenation or nitration.

Applications in Drug Discovery and Development

The picolinate scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[12] this compound serves as a key starting material for accessing a variety of these and other novel bioactive molecules.

Role as a Versatile Synthetic Intermediate

This compound is a valuable building block for constructing more complex heterocyclic systems. Its functional groups allow for sequential and regioselective modifications, making it an ideal starting point for library synthesis in lead discovery campaigns. For instance, derivatives of aminopicolinates have been utilized in the synthesis of potential inhibitors for Mycobacterium tuberculosis.[13]

Picolinate Derivatives in Approved and Investigational Drugs

While specific examples of marketed drugs derived directly from this compound are not prominently documented in publicly accessible literature, the broader class of picolinic acid derivatives is well-represented in pharmacology. These include drugs targeting a wide range of diseases, from infectious diseases to cancer and metabolic disorders.[14] The structural motif is often employed to create ligands for various enzymes and receptors.

Examples of Therapeutic Areas for Picolinate Derivatives:

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor in the hinge region of the kinase active site. The aminopicolinate scaffold allows for the elaboration of substituents that can target specific pockets within the kinase domain.[15][16][17]

-

Anti-inflammatory Agents: Picolinate derivatives have been investigated for their anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[18][19][20]

-

Anticancer Agents: The aminopicolinate structure can be incorporated into molecules designed to inhibit cancer cell proliferation, induce apoptosis, or block angiogenesis.[8][21][22][23][24]

Hypothetical Drug Synthesis Workflow

Caption: A representative synthetic pathway illustrating the use of this compound.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

Hazard Identification

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [1]

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability

For long-term storage, this compound should be kept at 2°C - 8°C under an inert atmosphere (e.g., Nitrogen) and protected from light.[1] It is a solid that is generally stable under recommended storage conditions.

Conclusion

This compound is a compound of significant strategic importance in the field of drug discovery. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable starting material for the creation of novel, biologically active molecules. The presence of the aminopicolinate scaffold in a variety of therapeutic agents underscores its proven value. This guide has provided a comprehensive overview of the technical aspects of this compound, offering a foundation for its effective utilization in research and development programs aimed at discovering the next generation of medicines.

References

-

This compound | 36052-27-4 | FM139560. Biosynth.

-

A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications. Benchchem.

-

Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. PMC - NIH.

-

FDA approved drugs derived from the isomers of pyridine carboxylic... ResearchGate.

-

Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.

-

Sandmeyer reaction. Wikipedia.

-

FTIR spectra: (a) MEL; (b) PPA; (c) MPhP. ResearchGate.

-

This compound | 36052-27-4. Sigma-Aldrich.

-

Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes.

-

Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal.

-

Sandmeyer Reaction. ResearchGate.

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164).

-

Methyl 6-aminopicolinate | CAS 36052-26-3 | SCBT. Santa Cruz Biotechnology.

-

Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives.

-

Key Applications of Methyl 6-Aminopicolinate in Chemical Industries.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

-

New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed.

-

The Picolinate Scaffold: A Theoretical and Computational Guideline for Drug Discovery. Benchchem.

-

FDA-Approved Chromium Picolinate API Manufacturers & Suppliers. Pharmaoffer.com.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed.

-

Supplementary Information Selective monomethylation of primary amines with simple electrophiles. The Royal Society of Chemistry.

-

Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. PMC - NIH.

-

Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PMC - PubMed Central.

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed.

-

Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. PubMed.

-

This compound | 36052-27-4. Sigma-Aldrich.

-

A methyl-TROSY based 13C relaxation dispersion NMR experiment for studies of chemical exchange in proteins. PubMed.

-

FT-IR spectrum of (R)-R-methylbenzylamine. | Download Scientific Diagram. ResearchGate.

-

mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for .... Doc Brown's Chemistry.

-

Quinoline, 3-methyl-. the NIST WebBook - National Institute of Standards and Technology.

-

Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF.

-

Synthesis routes of this compound. Benchchem.

-

6.5: Amine Fragmentation. Chemistry LibreTexts.

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central.

-

A Review of the Synthetic Account of 3-Methyl Pyrazolone as Anti-Inflammatory Agent.

Sources

- 1. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9487525B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl) piperidine-4-carboxamide - Google Patents [patents.google.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. researchgate.net [researchgate.net]

- 13. repositorio.uam.es [repositorio.uam.es]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]

- 17. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. toku-e.com [toku-e.com]

- 19. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ajprd.com [ajprd.com]

- 21. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]

- 22. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Structure and Utility of Methyl 3-aminopicolinate

Foreword: Methyl 3-aminopicolinate is a pyridine-based heterocyclic compound that has emerged as a critical building block in the fields of medicinal chemistry, drug discovery, and materials science. Its unique structural arrangement, featuring a pyridine ring substituted with both an amino group and a methyl ester, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the molecule's structure, physicochemical properties, synthesis, and applications, grounded in established scientific principles and experimental data. As a Senior Application Scientist, the objective is to provide not just a description of the molecule, but an understanding of its chemical behavior and potential, thereby enabling its effective utilization in research and development endeavors.

Part 1: Core Molecular Structure and Identification

The precise identification and structural understanding of a chemical entity are foundational to its application. This compound is systematically named and can be represented in various ways to facilitate its identification in literature and databases.

Systematic Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-amino-2-pyridinecarboxylate . This name explicitly defines the arrangement of the functional groups: a methyl ester is at position 2 of the pyridine ring, and an amino group is at position 3. The parent molecule is picolinic acid (pyridine-2-carboxylic acid).

The structure consists of a central pyridine ring, which is an aromatic heterocycle containing one nitrogen atom. This core is functionalized with a primary amine (-NH₂) at the C3 position and a methyl carboxylate (-COOCH₃) group at the C2 position. The proximity of these two functional groups dictates much of the molecule's reactivity and potential for intramolecular interactions.

Structural Diagram

The 2D structure of this compound highlights the spatial relationship between the key functional groups.

Caption: 2D structure and functional groups of this compound.

Key Chemical Identifiers

For unambiguous identification, a set of standardized identifiers is used globally.

| Identifier | Value | Source |

| CAS Number | 36052-27-4 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| SMILES | COC(=O)C1=C(C=CC=N1)N | [1] |

| InChI | 1S/C7H8N2O2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,8H2,1H3 | |

| InChIKey | YQKTYFNLRUWQFV-UHFFFAOYSA-N |

Part 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experiments and formulations.

Fundamental Properties

This compound is typically a solid at room temperature, appearing as a white to yellow or brown powder. Its solid state is a consequence of intermolecular forces, including hydrogen bonding from the amino group and dipole-dipole interactions from the ester group and the polar pyridine ring. The compound is reported to be soluble in water, a property enhanced by the polar functional groups capable of forming hydrogen bonds with water molecules.[1]

| Property | Value | Source |

| Physical Form | Solid (White to yellow/brown/gray) | |

| Melting Point | 139-146 °C | |

| Boiling Point | 317.3 °C at 760 mmHg | |

| Purity | ≥97% (Typical) |

Predicted Spectroscopic Signature

While specific spectral data requires experimental acquisition, the structure of this compound allows for the prediction of its key spectroscopic features. This predictive analysis is a crucial step in experimental design for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. A singlet around 3.8-4.0 ppm would correspond to the three protons of the methyl ester (-OCH₃). The protons of the amino group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The three aromatic protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.5 ppm) as distinct multiplets, with their coupling patterns revealing their positions relative to each other and the ring nitrogen.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbonyl carbon of the ester group is expected to be the most downfield, typically in the 165-175 ppm range. The six carbons of the pyridine ring will appear in the aromatic region (110-160 ppm), and the methyl carbon of the ester will be the most upfield signal, around 50-55 ppm.

-

IR Spectroscopy: The infrared spectrum would provide key information about the functional groups. A characteristic C=O stretch for the ester would be observed around 1700-1730 cm⁻¹. The N-H stretching of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. C-N and C-O stretching bands, as well as aromatic C=C and C=N stretching vibrations, would also be present.

Part 3: Synthesis and Reactivity

The utility of a building block is defined by its accessibility through synthesis and its predictable reactivity in subsequent chemical transformations.

Established Synthetic Protocol: Esterification of 3-Aminopicolinic Acid

A common and direct method for synthesizing this compound is the Fischer esterification of the corresponding carboxylic acid, 3-aminopyridine-2-carboxylic acid. The reaction is typically catalyzed by a strong acid, with thionyl chloride in methanol being a particularly effective system.

Causality of Experimental Choices:

-

Reactants: The starting material is 3-aminopyridine-2-carboxylic acid. Methanol serves as both the solvent and the reactant for forming the methyl ester.

-

Reagent: Thionyl chloride (SOCl₂) is a key reagent. It reacts with methanol to generate HCl in situ, which acts as the acid catalyst for the esterification. More importantly, thionyl chloride can also react directly with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then rapidly esterified by methanol. This dual role makes the reaction highly efficient.

-

Conditions: The reaction is brought to reflux to increase the reaction rate. An extended reaction time may be necessary to drive the equilibrium towards the product.[3]

Step-by-Step Methodology: [3]

-

Cool methanol (e.g., 75 mL) to 0 °C in a reaction vessel equipped with a reflux condenser.

-

Add thionyl chloride (e.g., 3.5 mL, 48 mmol) dropwise to the cooled methanol. This step is exothermic and generates HCl gas.

-

Add 3-aminopyridine-2-carboxylic acid (e.g., 0.9 g, 6.52 mmol) to the methanol/thionyl chloride mixture.

-

Heat the mixture to reflux and maintain for an extended period (e.g., 48 hours). Additional portions of methanol/thionyl chloride may be added to ensure the reaction goes to completion.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel (e.g., using a 9:1:1 mixture of EtOH/NH₄OH/H₂O as eluent), to yield the final product as a yellow solid.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its three key features:

-

Nucleophilic Amino Group: The primary amine at C3 is a potent nucleophile and a site for derivatization. It readily undergoes acylation, sulfonylation, alkylation, and can be used in the formation of ureas and thioureas. This is the primary handle for extending the molecular scaffold in drug discovery programs.

-

Electrophilic Ester Group: The methyl ester at C2 can undergo hydrolysis back to the carboxylic acid or can be converted to an amide via aminolysis. This allows for another point of diversification.

-

Pyridine Ring: The pyridine ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The nitrogen atom can also be alkylated or oxidized.

Part 4: Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate and scaffold.

Role as a Versatile Synthetic Scaffold

The compound serves as a foundational building block for creating larger, more complex molecules with desired biological activities or material properties.[1] Its utility spans the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of the amino and ester groups allows for the directed synthesis of a wide range of substituted picolinates, which are a privileged scaffold in medicinal chemistry.

Case Study: Picolinate Scaffolds in Antitubercular Drug Discovery

While direct applications of this compound are proprietary or in early-stage development, the importance of the aminopicolinate core is well-documented. Structurally related compounds, such as chloropicolinate amides and ureas, have been synthesized and investigated as novel inhibitors of Mycobacterium tuberculosis.[4][5] In these studies, a related aminopicolinate core was used as the starting point. The amino group was derivatized with various acid chlorides, ureas, and thioureas to generate a library of compounds, some of which showed promising antimycobacterial activity and low cytotoxicity.[4][5]

This demonstrates a key application pathway for this compound: its use as a scaffold to which various diversity elements can be attached, enabling the exploration of structure-activity relationships (SAR) in a drug discovery campaign.

Caption: Logical workflow from a core scaffold to a drug candidate.

Part 5: Handling, Storage, and Safety

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Safety and Hazard Profile

This compound is classified as harmful and requires careful handling.

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Recommended Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage Conditions: To maintain its stability and purity, the compound should be stored at 2°C to 8°C in a tightly sealed container.[1]

-

Atmosphere: It is recommended to store the material under an inert gas, such as nitrogen, to prevent potential degradation from oxidation or reaction with atmospheric moisture.[1]

-

Light Sensitivity: Protect from light to prevent photochemical degradation.[1]

References

-

CAS 36052-27-4 | this compound. (n.d.). Alchem.Pharmtech. Retrieved January 11, 2026, from [Link]

-

Konduri, S., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. Retrieved January 11, 2026, from [Link]

-

Konduri, S., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Publications. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound | 36052-27-4 | FM139560 [biosynth.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methyl 3-aminopicolinate synthesis pathways

An In-depth Technical Guide to the Synthesis of Methyl 3-aminopicolinate

Foreword

This compound is a pivotal pyridine-based scaffold in modern medicinal chemistry and drug development.[1] Its unique arrangement of a nucleophilic amino group, a coordinating nitrogen atom within the aromatic ring, and an ester functional group makes it an exceptionally versatile building block for constructing complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, offering not just procedural details but also the underlying mechanistic rationale and practical insights essential for researchers, chemists, and drug development professionals. We will dissect the most prevalent and effective strategies, from direct esterification to classical rearrangement reactions, providing a comparative analysis to inform methodological selection for both laboratory-scale synthesis and process development.

Physicochemical Properties of this compound

A foundational understanding of the target molecule's properties is critical before embarking on its synthesis.

| Property | Value | Source |

| CAS Number | 36052-27-4 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | [2] |

| Physical Form | Solid | |

| Melting Point | 139-146 °C | |

| Boiling Point | 317.3 °C at 760 mmHg | |

| InChI Key | YQKTYFNLRUWQFV-UHFFFAOYSA-N | [2] |

Synthesis Pathway I: Direct Esterification of 3-Aminopicolinic Acid

The most direct and commonly employed route to this compound is the Fischer esterification of its parent carboxylic acid, 3-aminopicolinic acid.[2][3] Due to the electronic nature of the pyridine ring and the presence of the amino group, direct acid catalysis can be sluggish. Therefore, the reaction is almost universally facilitated by converting the carboxylic acid into a more reactive intermediate.

Mechanistic Rationale

The core principle involves activating the carboxyl group to enhance its electrophilicity towards the weakly nucleophilic methanol. The use of thionyl chloride (SOCl₂) is a classic and highly effective method for this activation.

-

Activation: Thionyl chloride reacts with 3-aminopicolinic acid to form the highly reactive 3-aminopicolinoyl chloride intermediate. This step generates gaseous byproducts (SO₂ and HCl), which drive the reaction to completion according to Le Châtelier's principle.

-

Nucleophilic Acyl Substitution: The alcohol (methanol), which also serves as the solvent, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

-

Deprotonation: The resulting tetrahedral intermediate collapses, eliminating a chloride ion and a proton to yield the final methyl ester product.

The overall process is efficient, with the primary challenge lying in the handling of the moisture-sensitive and corrosive thionyl chloride.

Workflow for Direct Esterification

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-aminopicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-aminopicolinate, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural features, including the aromatic pyridine ring, an amino group, and a methyl ester, make it a valuable scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization in research and development. This technical guide provides a detailed analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a crucial resource for scientists engaged in the synthesis, identification, and application of this important chemical entity.

Molecular Structure and Properties

-

IUPAC Name: Methyl 3-aminopyridine-2-carboxylate

-

CAS Number: 36052-27-4

-

Molecular Formula: C₇H₈N₂O₂

-

Molecular Weight: 152.15 g/mol [1]

-

Appearance: Solid

-

Melting Point: 139-146 °C

Spectroscopic Data and Analysis

The structural elucidation and confirmation of this compound rely on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | dd | 1H | H6 (Pyridine) |

| ~ 7.2 - 7.4 | dd | 1H | H4 (Pyridine) |

| ~ 6.8 - 7.0 | dd | 1H | H5 (Pyridine) |

| ~ 5.0 - 6.0 | br s | 2H | -NH₂ |

| ~ 3.9 | s | 3H | -OCH₃ (Ester) |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 | C=O (Ester) |

| ~ 150 - 155 | C2, C6 (Pyridine) |

| ~ 135 - 140 | C4 (Pyridine) |

| ~ 120 - 125 | C5 (Pyridine) |

| ~ 115 - 120 | C3 (Pyridine) |

| ~ 52 | -OCH₃ (Ester) |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretching (aromatic) | Pyridine Ring |

| 2950 - 2850 | C-H stretching (aliphatic) | Methyl Group (-CH₃) |

| 1720 - 1700 | C=O stretching | Ester |

| 1620 - 1580 | N-H bending | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N stretching | Pyridine Ring |

| 1300 - 1000 | C-O stretching | Ester |

The presence of strong absorptions in the N-H stretching region confirms the amino group, while the characteristic C=O stretch is indicative of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |

| Molecular Ion [M]⁺˙ | m/z 152 |

| [M+H]⁺ | m/z 153 |

The mass spectrum is expected to show a prominent molecular ion peak at m/z 152, corresponding to the molecular weight of this compound. Depending on the ionization method, a protonated molecular ion at m/z 153 may also be observed.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR-FTIR), place the solid sample directly on the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction and express the data in terms of transmittance or absorbance.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

-

Data Acquisition: Infuse the sample into the ion source and acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if present.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While experimental data is not widely available in public domains, the predicted spectral information, coupled with the detailed experimental protocols, offers a robust framework for researchers to confidently identify and characterize this compound. The synergistic use of NMR, IR, and MS is indispensable for ensuring the structural integrity and purity of this compound, thereby enabling its successful application in the synthesis of novel molecules with potential biological activity.

References

Sources

An In-depth Technical Guide to the Solubility of Methyl 3-Aminopicolinate in Organic Solvents

Foreword

Methyl 3-aminopicolinate is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1][2] Its versatile structure, featuring a pyridine ring substituted with an amino group and a methyl ester, makes it a valuable precursor for developing novel bioactive molecules.[2][3] A comprehensive understanding of its solubility in various organic solvents is a critical prerequisite for its effective utilization in synthesis, purification, and formulation processes. This guide provides an in-depth analysis of the theoretical and practical aspects of this compound's solubility, offering a framework for researchers, scientists, and drug development professionals to navigate the challenges and opportunities associated with its handling and application.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | Calculated |

| Physical Form | Solid, Crystal - Powder | |

| Melting Point | 139-146 °C | |

| Boiling Point | 317.3 °C at 760 mmHg | |

| IUPAC Name | methyl 3-amino-2-pyridinecarboxylate |

The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting ester group, along with the polar pyridine ring, suggests that this compound is a polar molecule. This polarity is a key determinant of its solubility in different organic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4]

Solute-Solvent Interactions

For this compound to dissolve, the energy required to break the crystal lattice forces (solute-solute interactions) must be compensated by the energy released from the formation of solute-solvent interactions. Given its structure, the following interactions are anticipated:

-

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, amines) are expected to be effective at solvating this compound.

-

Dipole-Dipole Interactions: The polar nature of the molecule will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These non-specific interactions will be present with all solvent types.

Predicting Solubility in Different Solvent Classes

Based on these principles, we can make qualitative predictions about the solubility of this compound in various classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds, making them excellent candidates for dissolving polar compounds like this compound. Indeed, it is reported to be soluble in water.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO, N,N-Dimethylformamide - DMF): These solvents possess dipoles but lack O-H or N-H bonds. They can act as hydrogen bond acceptors and are generally good solvents for polar molecules.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and hydrogen bonding capabilities. The solubility of this compound in these solvents is expected to be low due to the significant mismatch in intermolecular forces.

Experimental Determination of Solubility

While theoretical predictions are valuable, precise quantitative solubility data must be determined experimentally. The selection of an appropriate method depends on factors such as the amount of material available, the required accuracy, and the throughput needed.

Equilibrium Solubility Measurement

Equilibrium solubility tests are a standard method for determining the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.[]

Workflow for Equilibrium Solubility Determination:

Caption: Workflow for determining the equilibrium solubility of this compound.

Detailed Protocol for Equilibrium Solubility Determination via HPLC:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials and place them in a temperature-controlled shaker or agitator.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method with a suitable detector (e.g., UV detector set at an appropriate wavelength for this compound).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in a large number of solvents, HTS methods can be employed. These methods often utilize smaller sample sizes and automated liquid handling.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound in organic solvents.

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[6][7] This relationship should be experimentally determined for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A good match between the polarity of this compound and the solvent will generally lead to higher solubility.[4][7]

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

-

pH (for aqueous or protic organic solvents): The amino group of this compound can be protonated under acidic conditions, forming a salt. This salt form is expected to have significantly different solubility characteristics, generally being more soluble in polar solvents.

Practical Applications and Considerations

A thorough understanding of the solubility of this compound is crucial for various stages of drug development and chemical synthesis.

-

Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble is critical for achieving optimal reaction rates and yields.

-

Crystallization and Purification: The selection of an appropriate solvent system is fundamental for the purification of this compound by crystallization. A good crystallization solvent will typically exhibit high solubility at an elevated temperature and low solubility at a lower temperature.

-

Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is a key first step in formulation development to ensure the active pharmaceutical ingredient (API) remains dissolved and stable.[][8]

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the public domain, this guide provides a comprehensive framework for understanding and determining its solubility. By leveraging the principles of solute-solvent interactions and employing robust experimental methodologies, researchers can generate the necessary data to effectively utilize this important chemical intermediate in their work. The polar nature of this compound suggests a preference for polar protic and aprotic solvents. Experimental verification of its solubility across a diverse set of organic solvents is highly recommended to facilitate its application in synthesis and formulation.

References

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

- Mennen, S. M., et al. (2019). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science, 199, 514-525.

-

Chemsrc. (n.d.). Methyl 3-amino-5-bromopicolinate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Aminolevulinate. Retrieved from [Link]

-

Raval, A. (n.d.). Factors Influencing (Affecting) on Solubility of Drugs in Solvent. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

Sources

- 1. This compound | 36052-27-4 | FM139560 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 6. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of Commercial Methyl 3-aminopicolinate

Foreword: Beyond a Percentage Point

In the landscape of pharmaceutical development, the journey from a chemical intermediate to a life-saving therapeutic is paved with rigorous analytical scrutiny. Methyl 3-aminopicolinate, a key pyridine-based building block, is a foundational component in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its purity is not merely a number on a certificate of analysis; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even at trace levels, can introduce unforeseen toxicity, alter reaction kinetics, or degrade the final API over time.

This guide is designed for the discerning researcher, scientist, and drug development professional. It eschews a simple checklist of procedures in favor of an integrated, first-principles approach to purity analysis. As a Senior Application Scientist, my objective is to illuminate not just the how but the why—the causality behind our analytical choices. We will explore a multi-modal strategy that combines orthogonal analytical techniques to build a comprehensive and trustworthy purity profile, consistent with the stringent expectations of regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

The Impurity Landscape: Anticipating the Unwanted

A robust purity analysis begins not in the lab, but with a theoretical understanding of the potential impurities. The likely synthetic origin of this compound, often proceeding from the esterification of 3-aminopyridine-2-carboxylic acid, provides a roadmap to predict process-related impurities.[5] Adhering to ICH Q3A guidelines, we can classify these potential contaminants into distinct categories.[6][7]

-

Organic Impurities: This is the most diverse class and often presents the greatest challenge.

-

Starting Materials & Intermediates: Unreacted 3-aminopyridine-2-carboxylic acid.

-

By-products: Compounds formed from side reactions during the synthesis.

-

Degradation Products: The most common degradation pathway is the hydrolysis of the methyl ester back to the parent carboxylic acid, 5-Aminopicolinic acid.[8] Oxidation of the amine group can also lead to other related substances.

-

-

Inorganic Impurities: These typically derive from reagents and catalysts used in the manufacturing process and are generally known and identified.[6][7]

-

Residual Solvents: Solvents used in the reaction and purification steps (e.g., Methanol) that are not fully removed.[5]

Caption: Classification of potential impurities based on ICH guidelines.

Core Methodologies: An Orthogonal Approach to Truth

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on employing multiple, orthogonal methods that measure different physicochemical properties. This ensures that an impurity missed by one technique is likely to be detected by another.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Potency and Related Substances

Expertise & Experience: HPLC is the cornerstone of purity analysis for non-volatile organic molecules like this compound.[8][9] Its strength lies in its ability to separate the main component from structurally similar impurities, allowing for precise quantification of both. A reversed-phase (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC for Purity and Impurity Profiling

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is required.[8]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 3.0 using phosphoric acid.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

-

Chromatographic Conditions: The following conditions provide a robust starting point, which should be validated internally.

-

Sample Preparation:

-

Accurately weigh and dissolve approximately 25 mg of the this compound sample in the mobile phase (at the initial gradient composition) to create a 1.0 mg/mL stock solution.[8]

-

Further dilute to a working concentration of approximately 0.1 mg/mL for analysis. Ensure the sample is fully dissolved before injection.

-

-

Analysis & Calculation:

-

Inject a blank (mobile phase), a system suitability standard, and the sample solution.

-

Purity is typically calculated using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Purity (%) = (AreaMain Peak / Σ AreaAll Peaks) x 100

-

Caption: A streamlined workflow for HPLC purity determination.

Data Presentation:

Table 1: Typical HPLC Method Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) | Standard reversed-phase column offering good resolution for a wide range of polarities. |

| Mobile Phase | A: Phosphate Buffer (pH 3.0)B: Acetonitrile | Provides good peak shape for amines and separates based on hydrophobicity. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |

| Detection | UV at 254 nm | The pyridine ring exhibits strong absorbance at this wavelength. |

| Temperature | 30 °C | Ensures reproducible retention times by controlling mobile phase viscosity. |

Quantitative NMR (qNMR): An Absolute Purity Assessment

Expertise & Experience: While HPLC provides relative purity, quantitative Nuclear Magnetic Resonance (qNMR) offers a path to absolute purity.[10] The principle is elegant: the integral of an NMR signal is directly proportional to the number of protons it represents.[10] By comparing the integral of a known proton signal from the analyte to that of a high-purity, certified internal standard, we can determine the analyte's exact concentration or purity without needing a specific reference standard for the analyte itself. This provides a powerful, orthogonal validation of the HPLC potency value.

Experimental Protocol: ¹H qNMR for Absolute Purity

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Materials:

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Internal Standard (IS): A certified internal standard of high purity with peaks that do not overlap with the analyte signals (e.g., Maleic Anhydride, Dimethyl sulfone).

-

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the this compound sample into an NMR tube.

-

Accurately weigh approximately 5-10 mg of the chosen internal standard into the same NMR tube.

-

Add ~0.7 mL of DMSO-d₆, cap, and vortex until both components are fully dissolved.

-

-

NMR Acquisition Parameters (Critical for Quantification):

-

Pulse Angle: 90° pulse.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A value of 30-60 seconds is often sufficient. This is the most critical parameter to ensure full signal recovery for accurate integration.

-

Number of Scans: 8 to 16 scans are typically adequate for a good signal-to-noise ratio.

-

-

Data Processing & Calculation:

-

Apply Fourier transform and phase correction to the acquired FID.

-

Carefully integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (IAnalyte / IIS) x (NIS / NAnalyte) x (MWAnalyte / MWIS) x (mIS / mAnalyte) x PurityIS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular Weight

-

m = mass

-

PurityIS = Purity of the internal standard

-

Caption: The logical flow for determining absolute purity via qNMR.

Karl Fischer Titration: The Gold Standard for Water Content

Expertise & Experience: Water is not a benign impurity; it can promote hydrolysis and other degradation pathways. While a "Loss on Drying" test is simple, it is non-specific and will detect any volatile compound. Karl Fischer (KF) titration is the universally accepted method for the specific and accurate determination of water content.[11][12][13] The choice between volumetric and coulometric KF depends on the expected water content; for a solid crystalline substance like this, volumetric is often suitable.[13]

Experimental Protocol: Volumetric Karl Fischer Titration

-

Instrumentation: A volumetric Karl Fischer titrator.

-

Reagents:

-

Titrant: Standardized single-component Karl Fischer reagent (e.g., Titer 5 mg/mL).

-

Solvent: Anhydrous methanol or a specialized KF solvent.

-

-

Procedure:

-

Add a suitable volume of the KF solvent (e.g., 20 mL) to the titration vessel and titrate to a stable, anhydrous endpoint with the KF titrant. This pre-titration neutralizes any ambient moisture in the solvent and vessel.

-

Accurately weigh approximately 100-200 mg of the this compound sample and add it directly to the conditioned titration vessel.

-

Allow the sample to dissolve completely.

-

Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

-

The instrument will automatically calculate the water content based on the volume of titrant consumed and its pre-determined titer.

-

Complementary Techniques: GC-MS and Beyond

For a truly comprehensive profile, other techniques serve important roles:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile organic impurities and residual solvents.[14] While this compound itself is better suited for HPLC, GC-MS is the primary method for analyzing the solvent content.

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique can provide an estimate of purity for highly pure (>98.5%) crystalline substances by analyzing the melting point depression caused by impurities.[] It serves as another excellent orthogonal check on the primary chromatographic method.

Synthesizing the Data: Building the Final Purity Profile

The final purity value is not a single number but a composite picture built from these orthogonal analyses. The "Purity by HPLC" value is a measure of chromatographic purity, while the qNMR provides an absolute assay. These values must be reconciled with the data from Karl Fischer and GC-MS.

Trustworthiness: The final purity of a batch is established through a mass balance calculation.

Purity (Mass Balance) = Assay(qNMR or HPLC w/ standard) - Organic Impurities - Water Content - Residual Solvents - Inorganic Impurities

Table 2: Example Purity Profile for a Commercial Batch of this compound

| Analysis | Method | Result | Specification |

|---|---|---|---|

| Assay | HPLC (Area %) | 99.7% | ≥ 99.0% |

| qNMR (Absolute Purity) | 99.6% w/w | Report Value | |

| Related Substances | |||

| 3-aminopyridine-2-carboxylic acid | HPLC (Area %) | 0.15% | ≤ 0.20% |

| Unidentified Impurity at RRT 1.25 | HPLC (Area %) | 0.08% | ≤ 0.10% |

| Total Organic Impurities | HPLC (Area %) | 0.25% | ≤ 0.50% |

| Water Content | Karl Fischer Titration | 0.05% | ≤ 0.10% |

| Residual Solvents | GC-MS | Methanol: 150 ppm | ≤ 3000 ppm (ICH Q3C) |

| Final Purity (Mass Balance) | Calculated | 99.6% | ≥ 99.0% |

This integrated approach ensures that the reported purity is robust, defensible, and provides a high degree of confidence in the quality of the material.

Caption: Decision workflow for the integrated purity assessment of a sample.

Conclusion

The purity analysis of a critical intermediate like this compound is a foundational activity in drug development that demands more than routine testing. It requires a strategic, scientifically-grounded approach that anticipates potential impurities, employs orthogonal analytical techniques for confirmation, and integrates the resulting data into a single, coherent purity statement. By embracing the principles of causality, orthogonality, and regulatory compliance, we can ensure the quality of our starting materials and, by extension, the safety and efficacy of the medicines we develop.

References

-

Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]

-

ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). International Council for Harmonisation. Retrieved from [Link]

-

Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Harvey, D. J. (1998). Picolinyl esters for the structural determination of fatty acids by GC/MS. Molecular Biotechnology, 10(3), 251-260. Retrieved from [Link]

-

Water Content Determination by Karl Fischer. (2011). Pharmaguideline. Retrieved from [Link]

-

ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. Retrieved from [Link]

-

The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. Retrieved from [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

-

Determination of Water content in Pharmaceuticals by Karl Fischer Titration method. (n.d.). Kian Shar Danesh. Retrieved from [Link]

-

ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Retrieved from [Link]

-

GC-MS selective ion chromatograms of fatty acid picolinyl esters... (n.d.). ResearchGate. Retrieved from [Link]

-

Christie, W. W., Brechany, E. Y., & Holman, R. T. (1987). Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids. Lipids, 22(4), 224-228. Retrieved from [Link]

-

Christie, W. W., Brechany, E. Y., & Bakare, O. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Journal of Mass Spectrometry. Retrieved from [Link]

-

Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Zorin, V., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. Retrieved from [Link]

-

Iali, W., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemistry - A European Journal. Retrieved from [Link]

-

Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

This compound. (n.d.). Crysdot LLC. Retrieved from [Link]

-

Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. Retrieved from [Link]

-

Chromatographic determination of amines in food samples. (n.d.). University of Helsinki. Retrieved from [Link]

-

Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved from [Link]

-

Identification, characterization and synthesis of impurities... (2022). World Journal of Pharmaceutical Research. Retrieved from [Link]

- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (n.d.). Google Patents.

-

Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity... (n.d.). ResearchGate. Retrieved from [Link]

-

Kavanagh, P., et al. (2014). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis. Retrieved from [Link]

-

Farkas, N., et al. (2022). Study on primary microplastics in cosmetics: their isolation, spectral and thermal analysis. Analytical Methods. Retrieved from [Link]

Sources

- 1. This compound | 36052-27-4 | FM139560 [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. jpionline.org [jpionline.org]

- 5. benchchem.com [benchchem.com]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. One moment, please... [ikev.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 12. metrohm.com [metrohm.com]

- 13. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 14. researchgate.net [researchgate.net]

Chemical reactivity of the amino group in Methyl 3-aminopicolinate

An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in Methyl 3-aminopicolinate

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This compound (M3AP) is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic architecture, arising from the interplay between the pyridine ring, an electron-donating amino group, and an electron-withdrawing methyl ester, imparts a nuanced reactivity profile to the C3-amino moiety. This guide provides an in-depth exploration of the primary modes of chemical reactivity of this amino group. We will dissect key transformations including N-acylation, N-alkylation, diazotization, and cyclization reactions. For each class of reaction, this document presents not only validated, step-by-step experimental protocols but also the underlying mechanistic principles and the causal reasoning behind the selection of reagents and conditions. All discussions are grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: Structural and Electronic Profile of this compound

This compound, with the CAS number 36052-27-4, is a substituted pyridine derivative.[1][2] The reactivity of the exocyclic amino group is fundamentally governed by its electronic environment. The pyridine ring is inherently electron-deficient (a π-deficient system) due to the electronegativity of the ring nitrogen. However, the amino group at the C3 position acts as a powerful π-donor through resonance, increasing electron density at the ortho (C2, C4) and para (C6) positions. Simultaneously, the methyl ester at the C2 position exerts a -I (inductive) and -R (resonance) electron-withdrawing effect.

This electronic push-pull system modulates the nucleophilicity of the amino group. While the lone pair on the nitrogen is available for nucleophilic attack, its basicity is lower than that of a simple alkylamine or even aniline. This is because the lone pair has some delocalization into the electron-deficient pyridine ring.[3][4] Understanding this balance is critical for designing successful synthetic transformations.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [2] |

| Melting Point | 139-146 °C | [1] |

| Appearance | Solid | [1] |

| CAS Number | 36052-27-4 | [1] |

N-Acylation: Formation of Amide Bonds

The most fundamental reaction of the amino group in M3AP is its acylation to form a stable amide linkage. This transformation is a cornerstone of drug development, used to connect M3AP to other fragments or to modulate its physicochemical properties.

Mechanistic Considerations

Amide bond formation typically proceeds via the activation of a carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of M3AP.[5][6] Common strategies involve conversion of the carboxylic acid to a more reactive species like an acyl chloride, or the use of carbodiimide-based coupling reagents (e.g., EDC) or uronium/phosphonium salts (e.g., HATU, PyAOP).[6][7] The choice of method depends on the substrate's sensitivity, desired purity, and scale. The use of a non-nucleophilic base is essential to neutralize the acid byproduct and to prevent protonation of the M3AP amino group, which would render it unreactive.

Diagram: General Mechanism of HATU-Mediated Amide Coupling

Sources

- 1. This compound | 36052-27-4 [sigmaaldrich.com]

- 2. This compound | 36052-27-4 | FM139560 [biosynth.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of Methyl 3-aminopicolinate in Medicinal Chemistry: A Technical Guide

Foreword for the Modern Drug Hunter